

Application Notes and Protocols for Atomic Layer Deposition using Cu(TMHD)₂

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cu(TMHD)₂

Cat. No.: B13154254

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with atomic-level thickness control. This document provides detailed application notes and protocols for the ALD of copper (Cu) and copper oxide (Cu₂O) thin films using the metal-organic precursor bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), commonly known as Cu(TMHD)₂. This precursor is favored for its thermal stability and volatility, making it suitable for both thermal and plasma-enhanced ALD processes.^{[1][2]} These films have diverse applications in microelectronics, catalysis, and as antimicrobial coatings, which can be relevant in drug development and medical device manufacturing.

Precursor Details: Cu(TMHD)₂

Cu(TMHD)₂, with the chemical formula Cu(C₁₁H₁₉O₂)₂, is a solid, dark violet crystalline powder.^[3] Its molecular structure features a central copper atom in the +2 oxidation state coordinated to two bulky β-diketonate ligands.^[3] This structure provides good thermal stability and volatility, which are crucial for ALD applications.

Table 1: Physical and Chemical Properties of Cu(TMHD)₂

Property	Value
Chemical Formula	<chem>C22H38CuO4</chem>
Molecular Weight	430.08 g/mol [3]
Appearance	Dark violet crystalline powder [3]
Melting Point	~198 °C [3]
Sublimation Temperature	100 °C @ 0.1 mmHg [3]
CAS Number	14040-05-2 [4]

Applications

Thin films of copper and copper oxide deposited by ALD using Cu(TMHD)_2 have a range of applications, including:

- Microelectronics: As seed layers for copper interconnects in integrated circuits, leveraging the high conformality of ALD to coat high-aspect-ratio structures.[\[5\]](#)
- Catalysis: The high surface area and controlled thickness of ALD films make them effective catalysts for various chemical reactions.[\[2\]](#)
- Drug Development and Medical Devices: Copper and copper oxide are known for their antimicrobial properties. ALD allows for the uniform coating of complex surfaces on medical devices to prevent biofilm formation.
- Sensors: The semiconducting properties of copper oxides are utilized in gas sensing applications.

Experimental Protocols

Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Metallic Copper

This protocol describes the deposition of metallic copper films using Cu(TMHD)_2 and a hydrogen (H_2) plasma co-reactant. The use of hydrogen plasma facilitates the reduction of the

Cu(II) precursor to metallic copper at lower temperatures than thermal processes.[\[5\]](#)

Table 2: PEALD Parameters for Metallic Copper Deposition

Parameter	Value	Notes
Precursor	Cu(TMHD) ₂	Solid precursor
Co-reactant	Hydrogen (H ₂) Plasma	
Substrate Temperature	60 - 180 °C [5]	An ALD window is reported between 90 °C and 250 °C. [5]
Precursor Temperature	123.5 °C [5]	To ensure adequate vapor pressure.
Reactor Pressure	Variable, typically in the mTorr to Torr range	
Plasma Power	Variable, dependent on reactor geometry	
Pulse Sequence	Example: 5s / 5s / 8s / 5s [6]	Cu(TMHD) ₂ pulse / Ar purge / H ₂ plasma / Ar purge
Growth per Cycle (GPC)	~0.12 Å/cycle [5]	Measured at 180 °C.

Experimental Procedure:

- Substrate Preparation: The substrate (e.g., Si wafer with a diffusion barrier like TaN) is loaded into the ALD reactor.
- System Pump-Down: The reactor is pumped down to the desired base pressure.
- Heating: The substrate and precursor are heated to their respective setpoint temperatures and allowed to stabilize.
- ALD Cycles: The deposition process proceeds by repeating the following four-step cycle:
 - a. Cu(TMHD)₂ Pulse: A pulse of vaporized Cu(TMHD)₂ is introduced into the reactor. The precursor adsorbs onto the substrate surface.
 - b. Purge 1: The reactor is purged with an inert

gas (e.g., Argon) to remove any unreacted precursor and gaseous byproducts. c. H₂ Plasma Pulse: A pulse of hydrogen plasma is introduced. The reactive hydrogen species reduce the adsorbed copper precursor to metallic copper and react with the ligands to form volatile byproducts. d. Purge 2: The reactor is purged again with an inert gas to remove reaction byproducts.

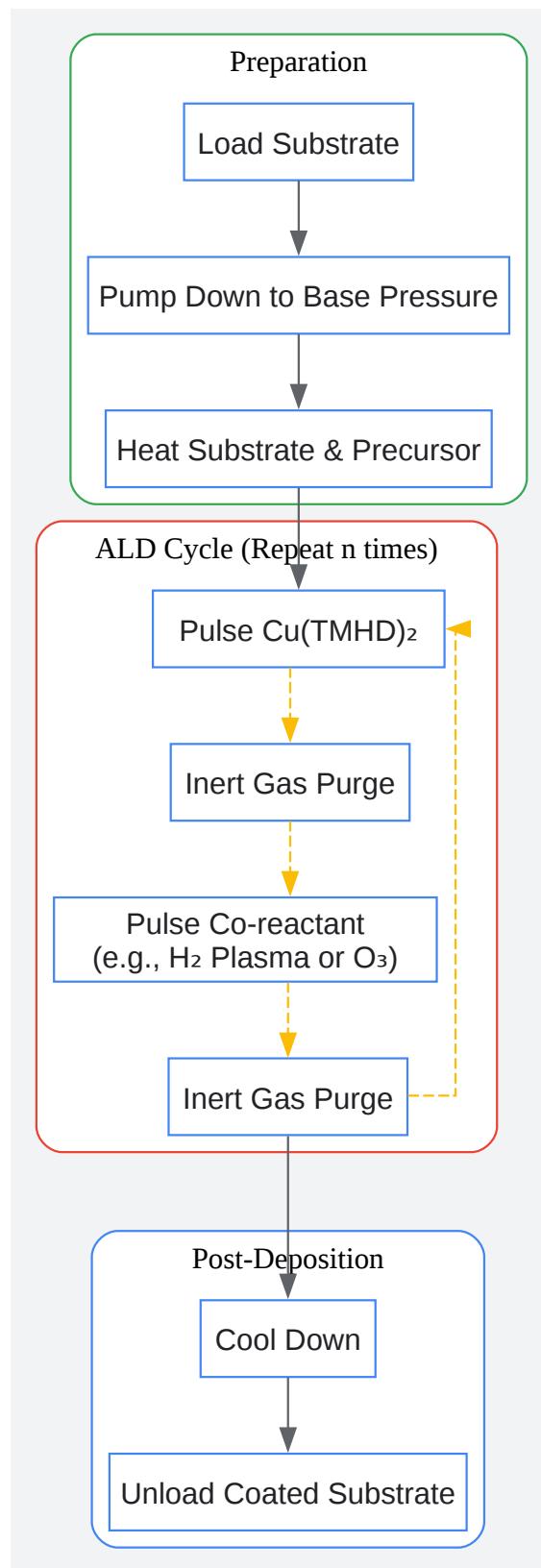
- Cool-Down and Unloading: After the desired number of cycles, the system is cooled down, and the substrate is removed.

Protocol 2: Thermal Atomic Layer Deposition of Copper(I) Oxide (Cu₂O)

This protocol outlines the deposition of Cu₂O films using Cu(TMHD)₂ and an ozone (O₃) or a water/oxygen mixture as the oxygen source.[\[7\]](#)[\[8\]](#)

Table 3: Thermal ALD Parameters for Copper(I) Oxide Deposition

Parameter	Value	Notes
Precursor	Cu(TMHD) ₂	Solid precursor
Co-reactant	Ozone (O ₃) or H ₂ O/O ₂ mixture	
Substrate Temperature	150 - 230 °C [8]	For O ₃ co-reactant.
Precursor Temperature	~120 - 140 °C	To ensure adequate vapor pressure.
Reactor Pressure	Variable, typically in the mTorr to Torr range	
Pulse Sequence	Example: t ₁ / t ₂ / t ₃ / t ₄	Cu(TMHD) ₂ pulse / Purge / Co-reactant pulse / Purge
Growth per Cycle (GPC)	~0.038 nm/cycle [8]	For CuO deposition with O ₃ .

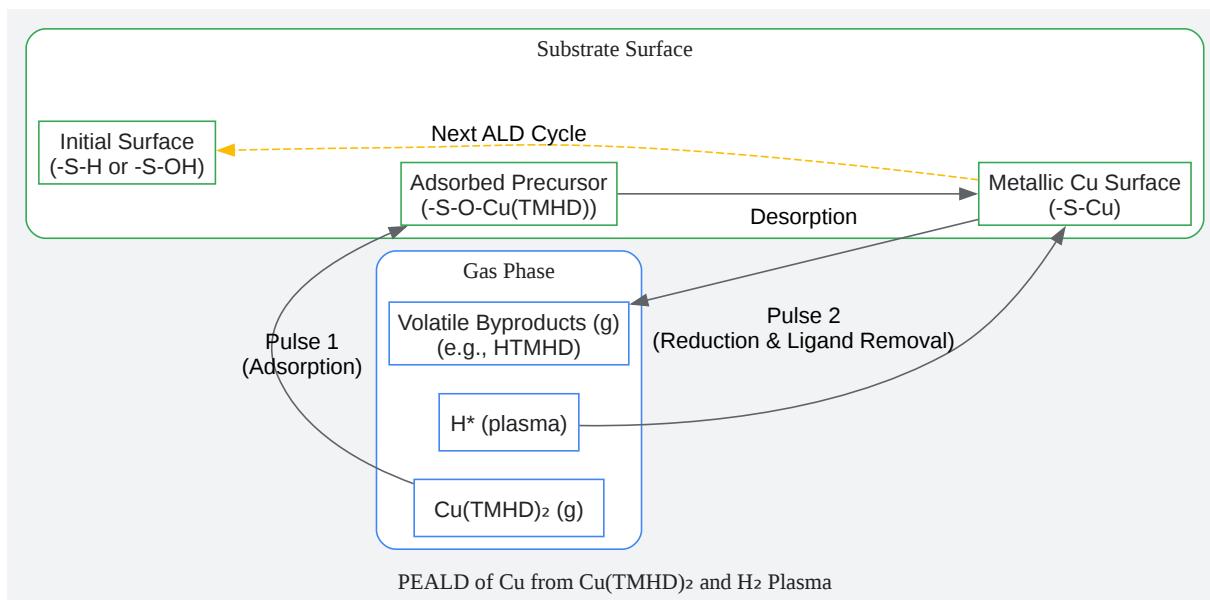

Experimental Procedure:

- Substrate Preparation: The substrate is loaded into the ALD reactor.

- System Pump-Down: The reactor is pumped down to the desired base pressure.
- Heating: The substrate and precursor are heated to their setpoint temperatures.
- ALD Cycles: The deposition is carried out by repeating the following four-step cycle:
 - Cu(TMHD)₂ Pulse: Vaporized Cu(TMHD)₂ is pulsed into the reactor and chemisorbs on the substrate.
 - Purge 1: The reactor is purged with an inert gas.
 - Co-reactant Pulse: A pulse of the oxygen source (e.g., ozone) is introduced, reacting with the adsorbed precursor to form copper oxide and volatile byproducts.
 - Purge 2: The reactor is purged with an inert gas to remove byproducts.
- Cool-Down and Unloading: The system is cooled, and the substrate is removed.

Visualizations

Experimental Workflow


[Click to download full resolution via product page](#)

Caption: General workflow for an ALD process.

Proposed Reaction Mechanism for PEALD of Copper

The reaction mechanism for the PEALD of copper from Cu(TMHD)₂ and hydrogen plasma is believed to involve the following steps on the substrate surface:

- First Half-Reaction: Adsorption of the Cu(TMHD)₂ precursor onto the surface. The bulky ligands may lead to a self-limiting reaction due to steric hindrance.
- Second Half-Reaction: The hydrogen plasma generates highly reactive hydrogen radicals. These radicals react with the adsorbed precursor, breaking the copper-ligand bonds and reducing Cu(II) to metallic Cu(0). The organic ligands react with hydrogen radicals to form volatile byproducts, such as 2,2,6,6-tetramethyl-3,5-heptanedione (HTMHD), which are then purged from the reactor.[5]

[Click to download full resolution via product page](#)

Caption: Proposed surface reaction for PEALD of Cu.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 2. ProChem Copper TMHD – Premium Precursor for Thin-Film & Semiconductor Applications [prochemonline.com]
- 3. 2,2,6,6-Tetramethyl-3,5-heptanedionate(II)copper | Cu(TMHD)2 | Cu[OCC(CH3)3CHCOC(CH3)3]2 – Ereztech [ereztech.com]
- 4. plasma-ald.com [plasma-ald.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Atomic Layer Deposition using Cu(TMHD)₂]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13154254#atomic-layer-deposition-using-cu-tmhd-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com